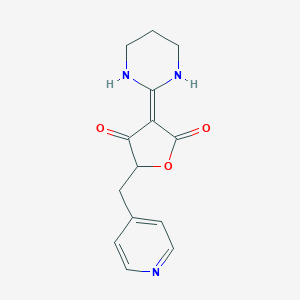
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione, also known as DPO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This molecule has been studied for its ability to inhibit certain enzymes and its potential as an anti-cancer agent.
Mecanismo De Acción
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione inhibits the activity of enzymes such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS), which are involved in the synthesis of DNA and RNA. By inhibiting these enzymes, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione can disrupt the proliferation and survival of cancer cells. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has also been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione inhibits the activity of enzymes that are involved in DNA and RNA synthesis, leading to decreased cell proliferation and survival. Inflammatory cytokines are also inhibited by 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione is its potential as a therapeutic agent for cancer and inflammation. However, one limitation of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione is its potential toxicity, as it has been shown to be toxic to certain cells at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione and its potential side effects.
Direcciones Futuras
Future research on 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione could focus on its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione and its potential side effects. Further studies could also investigate the use of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione in combination with other therapeutic agents to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione involves several steps, including the condensation of 2,4-pentanedione with 4-pyridinemethanol, followed by the reaction of the resulting product with hydrazine hydrate. The final step involves the reaction of the hydrazine derivative with maleic anhydride to produce 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione.
Aplicaciones Científicas De Investigación
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.
Propiedades
Fórmula molecular |
C14H15N3O3 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C14H15N3O3/c18-12-10(8-9-2-6-15-7-3-9)20-14(19)11(12)13-16-4-1-5-17-13/h2-3,6-7,10,16-17H,1,4-5,8H2 |
Clave InChI |
ATTIGQXGAKKMBL-UHFFFAOYSA-N |
SMILES isomérico |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1 |
SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1 |
SMILES canónico |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[[9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate](/img/structure/B290018.png)
![3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B290020.png)
![5-(Ethoxycarbonyloxy)-3,4,N-triphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B290022.png)

![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)